molecular formula C₁₉H₁₄D₅NO₂ B1146737 Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) CAS No. 265989-32-0

Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI)

Cat. No.: B1146737
CAS No.: 265989-32-0
M. Wt: 298.39
InChI Key:
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Description

Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) is a complex organic compound that belongs to the class of amides This compound features a pentanamide backbone with various substituents, including a phenyl group and a deuterated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) typically involves multi-step organic reactions. One possible route could involve the condensation of a suitable amine with a carboxylic acid derivative, followed by the introduction of the phenyl and deuterated phenyl groups through substitution reactions. The reaction conditions would likely require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for large-scale operations, and implementing purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other substituted amides or compounds with similar functional groups. Examples could be:

  • N-phenylacetamide
  • N-benzylacetamide
  • 4-methyl-3-oxo-N-phenylbutanamide

Uniqueness

The uniqueness of Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) lies in its specific substituents, particularly the deuterated phenyl group, which can influence its chemical properties and potential applications. This makes it distinct from other similar compounds and potentially useful in specialized applications.

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

(2E)-2-benzylidene-4-methyl-3-oxo-N-(2,3,4,5,6-pentadeuteriophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-14(2)18(21)17(13-15-9-5-3-6-10-15)19(22)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,22)/b17-13+/i4D,7D,8D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUFHBOCNIUNPT-ROOCWFLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)/C(=C/C2=CC=CC=C2)/C(=O)C(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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